molecular formula C5H10ClNO2 B2374348 2-Methylazetidine-2-carboxylic acid;hydrochloride CAS No. 2241130-68-5

2-Methylazetidine-2-carboxylic acid;hydrochloride

Cat. No.: B2374348
CAS No.: 2241130-68-5
M. Wt: 151.59
InChI Key: SYBYUKGHCHFUGQ-UHFFFAOYSA-N
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Description

2-Methylazetidine-2-carboxylic acid;hydrochloride is an organic compound that belongs to the class of azetidine carboxylic acids. It is characterized by its four-membered azetidine ring, which imparts unique chemical properties due to the ring strain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazetidine-2-carboxylic acid;hydrochloride can be achieved through various methods. One common approach involves the cyclization of a 1,3-bis-triflate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product in good overall yields and high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Scientific Research Applications

2-Methylazetidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Methylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.

    N-Boc azetidine-2-carboxylic acid: A protected form used in synthesis.

    2-Methylazetidine: Lacks the carboxylic acid group.

Uniqueness

2-Methylazetidine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-methylazetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-3-6-5;/h6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBYUKGHCHFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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